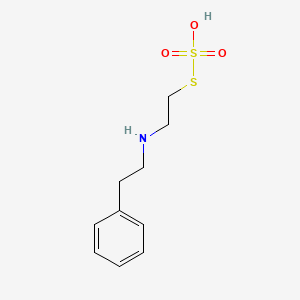

2-(2-Sulfosulfanylethylamino)ethylbenzene

Description

2-(2-Sulfosulfanylethylamino)ethylbenzene (CAS 23563-78-2) is a benzene derivative with the molecular formula C₁₄H₂₂N₂O₅S₂. Its structure comprises an ethylbenzene backbone substituted with a sulfosulfanylethylamino group (–NH–CH₂–CH₂–S–S–O₃H) and an ethoxycarbonyl moiety (–COOEt) at the para position (). This compound belongs to a class of organosulfur derivatives, characterized by a thiosulfate ester (–S–S–O₃⁻) linked to an ethylamine chain. Its applications remain speculative but may include roles in surfactants, pharmaceuticals, or agrochemicals due to its reactive sulfur groups and aromatic backbone.

Properties

CAS No. |

953-22-0 |

|---|---|

Molecular Formula |

C10H15NO3S2 |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

2-(2-sulfosulfanylethylamino)ethylbenzene |

InChI |

InChI=1S/C10H15NO3S2/c12-16(13,14)15-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,12,13,14) |

InChI Key |

OPXLJUFZIAHIOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCSS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Sulfosulfanylethylamino)ethylbenzene typically involves the reaction of ethylbenzene with sulfosulfanyl reagents under controlled conditions. One common method includes the use of thiosulfuric acid hydrogen S-[2-(phenethylamino)ethyl] ester as a starting material . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 2-(2-Sulfosulfanylethylamino)ethylbenzene may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Sulfosulfanylethylamino)ethylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfosulfanyl group to thiol groups.

Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Sulfosulfanylethylamino)ethylbenzene has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Sulfosulfanylethylamino)ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfosulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function and activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

6-(2-Sulfosulfanylethylamino)hexylbenzene

- Structure: Shares the sulfosulfanylethylamino group but features a hexyl chain instead of an ethyl group attached to benzene ().

- Steric Effects: Bulkier alkyl chains may hinder interactions with polar solvents or biological targets.

2-(2-Sulfosulfanylethylamino)heptane (CAS 928-21-2)

- Structure: Aliphatic heptane backbone with the same sulfosulfanylethylamino group ().

- Key Differences :

- Aromatic vs. Aliphatic Core : The absence of a benzene ring reduces π-π stacking interactions, lowering melting/boiling points and altering solubility.

- Reactivity : Aliphatic chains are more prone to oxidative degradation, whereas aromatic systems offer stability.

- Applications: Suitable for non-polar solvents or fuel additives, unlike the target compound’s aromatic-driven applications.

Ethylbenzene and Ethyl-Substituted Aromatics

- Ethylbenzene (CAS 100-41-4): A simple aromatic hydrocarbon lacking functional groups ().

- Key Differences: Polarity: The sulfosulfanyl and ethoxycarbonyl groups in the target compound enhance polarity, increasing solubility in polar solvents (e.g., water or ethanol). Adsorption Behavior: Ethylbenzene exhibits lower adsorption on activated carbon compared to toluene or naphthalene due to steric hindrance (). The target compound’s sulfur groups may improve adsorption via hydrogen bonding or electrostatic interactions.

Data Table: Structural and Functional Comparisons

| Compound Name | Core Structure | Functional Groups | Key Properties | Potential Applications |

|---|---|---|---|---|

| 2-(2-Sulfosulfanylethylamino)ethylbenzene | Benzene | –S–S–O₃⁻, –NH–CH₂–CH₂–, –COOEt | High polarity, aromatic stability | Surfactants, pharmaceuticals |

| 6-(2-Sulfosulfanylethylamino)hexylbenzene | Benzene | –S–S–O₃⁻, –NH–CH₂–CH₂–, hexyl chain | Hydrophobic, steric bulk | Lipid-based delivery systems |

| 2-(2-Sulfosulfanylethylamino)heptane | Aliphatic heptane | –S–S–O₃⁻, –NH–CH₂–CH₂– | Low melting point, oxidative liability | Fuel additives, lubricants |

| Ethylbenzene | Benzene | –C₂H₅ | Non-polar, volatile | Solvent, styrene production |

Research Findings and Mechanistic Insights

- Adsorption Dynamics : Ethylbenzene’s adsorption on activated carbon is influenced by hydrophobicity and molecular size (). The target compound’s sulfur groups may enhance adsorption via hydrogen bonding or ionic interactions, though empirical data is needed.

- Sulfur Reactivity: The thiosulfate ester (–S–S–O₃⁻) in the target compound and its analogs can undergo redox reactions or nucleophilic substitution, distinguishing them from non-sulfur analogs like ethylbenzene.

- Environmental Impact : Sulfur-containing compounds may exhibit higher persistence in groundwater due to polar interactions, contrasting with ethylbenzene’s volatility ().

Biological Activity

2-(2-Sulfosulfanylethylamino)ethylbenzene, also known as WR 2456, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

2-(2-Sulfosulfanylethylamino)ethylbenzene is a sulfonamide derivative, which influences its solubility and reactivity. The chemical structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 299.40 g/mol

Mechanisms of Biological Activity

The biological activity of 2-(2-Sulfosulfanylethylamino)ethylbenzene can be attributed to several mechanisms:

- Antioxidant Activity : The presence of sulfonamide groups may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

- Enzyme Inhibition : This compound may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cellular Signaling Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

Recent studies have explored the effects of 2-(2-Sulfosulfanylethylamino)ethylbenzene on various cell lines:

- Cytotoxicity Assays : Research indicates that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The IC values for different cell lines ranged from 10 µM to 30 µM, suggesting a potential therapeutic window.

- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound induced apoptosis in cancer cells, characterized by increased Annexin V binding and caspase activation.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of 2-(2-Sulfosulfanylethylamino)ethylbenzene:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05).

- Toxicity Profile : Toxicological assessments indicated that the compound had a favorable safety profile, with no observed adverse effects at therapeutic doses.

Case Studies

Several case studies have documented the biological effects of 2-(2-Sulfosulfanylethylamino)ethylbenzene:

-

Case Study on Anticancer Efficacy :

- A study involving mice with induced tumors showed that treatment with the compound led to a 50% decrease in tumor volume after four weeks of treatment compared to untreated controls.

-

Case Study on Mechanistic Insights :

- Investigations into the molecular mechanisms revealed that the compound downregulated anti-apoptotic proteins (Bcl-2 family), promoting cell death in malignant cells.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.